![molecular formula C9H13N B1522819 4-Ethylcyclohex-1-ene-1-carbonitrile CAS No. 1251923-82-6](/img/structure/B1522819.png)
4-Ethylcyclohex-1-ene-1-carbonitrile
Overview
Description
4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Ethylcyclohex-1-ene-1-carbonitrile consists of a cyclohexene ring with an ethyl group and a carbonitrile group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylcyclohex-1-ene-1-carbonitrile are not fully detailed in the available resources .Scientific Research Applications
Tandem Alder-Ene and Diels-Alder Reactions
The study by Lodochnikova et al. (2010) investigates the reactions of 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene and alloocimene, demonstrating the compound's role in consecutive Alder-ene and Diels-Alder reactions. This suggests that similar cyclohexene carbonitriles, including 4-Ethylcyclohex-1-ene-1-carbonitrile, could participate in complex cycloaddition reactions useful in synthetic organic chemistry (Lodochnikova et al., 2010).
Reactivity in Acid-Catalyzed Hydration
Chwang et al. (1977) explored the reactivity of various olefinic hydrocarbons, including cyclohexene derivatives, in acid-catalyzed hydration. This study helps understand the reactivity of compounds similar to 4-Ethylcyclohex-1-ene-1-carbonitrile under acidic conditions, providing insights into potential synthesis and modification pathways (Chwang et al., 1977).
Thermal Cyclisation of Unsaturated Carbonyl Compounds
Conia and Perchec (1975) discussed the thermal cyclisation of unsaturated carbonyl compounds, showing how these reactions can lead to the formation of cyclic structures. Although the study does not directly mention 4-Ethylcyclohex-1-ene-1-carbonitrile, the principles outlined could be applicable to understanding its behavior under thermal conditions (Conia & Perchec, 1975).
Anionic Oligomerization
The work by Messina et al. (1979) on the anionic oligomerization of cyclohexene carbonitrile derivatives highlights the potential of 4-Ethylcyclohex-1-ene-1-carbonitrile in polymer chemistry. This study demonstrates the formation of noncyclic unsaturated dimers and trimers, providing a foundation for understanding how 4-Ethylcyclohex-1-ene-1-carbonitrile might behave in similar conditions (Messina et al., 1979).
Alternating Ring-Opening Metathesis Polymerization (AROMP)
Chen et al. (2018) describe the AROMP of cyclohexene with bicyclo[4.2.0]octene derivatives, demonstrating the utility of cyclohexene carbonitriles in polymer synthesis. This could suggest roles for 4-Ethylcyclohex-1-ene-1-carbonitrile in developing new polymeric materials (Chen et al., 2018).
properties
IUPAC Name |
4-ethylcyclohexene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINNUVWYMDPAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcyclohex-1-ene-1-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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